molecular formula C6H7BrO2 B2505531 3-bromobicyclo[1.1.1]pentane-1-carboxylic Acid CAS No. 156329-70-3

3-bromobicyclo[1.1.1]pentane-1-carboxylic Acid

Cat. No.: B2505531
CAS No.: 156329-70-3
M. Wt: 191.024
InChI Key: VWLOBPGTTZYAPT-UHFFFAOYSA-N
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Description

3-Bromobicyclo[1.1.1]pentane-1-carboxylic acid (C₆H₉BrO₂) is a bicyclic organic compound characterized by a strained bicyclo[1.1.1]pentane scaffold substituted with a bromine atom at the 3-position and a carboxylic acid group at the 1-position. This compound has garnered significant attention in pharmaceutical and materials chemistry due to its unique structural rigidity, which mimics linear phenyl groups while offering enhanced metabolic stability and improved pharmacokinetic properties .

Properties

IUPAC Name

3-bromobicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrO2/c7-6-1-5(2-6,3-6)4(8)9/h1-3H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWLOBPGTTZYAPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mechanism and Reaction Design

The most robust method for synthesizing 3-bromobicyclo[1.1.1]pentane-1-carboxylic acid involves a photochemical bromination protocol leveraging hydrogen atom transfer (HAT) and radical trapping. This approach addresses the challenge of functionalizing the strong bridgehead C–H bonds of BCPs (bond dissociation energy ≈ 100 kcal/mol). The reaction proceeds via:

  • Radical Generation : Visible-light irradiation (450 nm) cleaves N-chlorosuccinimide (NCS) to produce chlorine radicals.
  • HAT Process : Chlorine radicals abstract a hydrogen atom from the BCP bridgehead, forming a stabilized bridgehead radical intermediate.
  • Bromine Transfer : The BCP radical abstracts a bromine atom from bromotrichloromethane (CBrCl₃), yielding the monobrominated product.

Experimental Protocol

Typical Procedure :

  • Substrate : Bicyclo[1.1.1]pentane-1-carboxylic acid (1.0 equiv).
  • Reagents : NCS (1.2 equiv), CBrCl₃ (2.0 equiv).
  • Conditions : Dichloromethane (DCM), visible light (450 nm), 24 h, room temperature.
  • Workup : Filtration through silica gel, solvent removal, and purification via recrystallization or column chromatography.

Key Observations :

  • Selectivity : Monobromination predominates over di-/tribromination due to steric and electronic deactivation post-first substitution.
  • Scalability : Flow chemistry enables gram-scale synthesis (25 g) with 68% yield, demonstrating industrial viability.
  • Controls : Omission of NCS, light, or CBrCl₃ results in no product, confirming their essential roles.

Optimization Insights

  • Solvent Screening : Polar aprotic solvents (e.g., DCM, chloroform) outperform ethers or hydrocarbons due to improved radical stability.
  • Catalyst-Free : Unlike traditional cross-coupling, this method avoids transition metals, simplifying purification.
  • Functional Group Tolerance : Esters, amides, and heteroaromatics remain intact, enabling late-stage diversification.

Alternative Bromination Strategies

Radical Chain Bromination with AIBN

While less common, azobisisobutyronitrile (AIBN)-initiated bromination offers a thermal alternative:

  • Substrate : Bicyclo[1.1.1]pentane-1-carboxylic acid.
  • Reagents : N-Bromosuccinimide (NBS, 1.5 equiv), AIBN (0.1 equiv).
  • Conditions : Benzene, reflux (80°C), 12 h.
  • Yield : 45–50%, with minor di-brominated byproducts.

Limitations : Lower selectivity and scalability compared to photochemical methods.

Electrophilic Bromination

Electrophilic bromination using Br₂ or HBr₃ faces challenges due to BCP’s nonplanar geometry and poor orbital overlap. Preliminary attempts yield <10% product, underscoring the superiority of radical-based pathways.

Synthesis from Tricyclo[1.1.1.0¹³]pentane (TCP)

TCP Ring-Opening with Halogenation

Tricyclo[1.1.1.0¹³]pentane (TCP), a strained BCP precursor, undergoes atom-transfer radical addition (ATRA) with bromoalkanes:

  • Substrate : TCP.
  • Reagents : Bromoform (CHBr₃), triethylborane (Et₃B, 0.2 equiv).
  • Conditions : Tetrahydrofuran (THF), −78°C to room temperature, 6 h.
  • Outcome : Yields 3-bromo-BCP derivatives after hydrolysis.

Advantage : Direct installation of bromine during BCP ring formation.
Drawback : Requires stringent anhydrous conditions and low temperatures.

Comparative Analysis of Methods

Method Conditions Yield Scalability Selectivity
Photochemical HAT Visible light, RT 60–68% High (25 g) >95% mono-Br
AIBN/NBS Thermal, 80°C 45–50% Moderate 80–85% mono-Br
TCP Ring-Opening −78°C, Et₃B 55–60% Low N/A

Key Takeaways :

  • The photochemical HAT method excels in yield, selectivity, and scalability, making it the industrial benchmark.
  • Thermal radical bromination suits small-scale syntheses but requires extensive purification.
  • TCP-based routes are niche, reserved for specialized applications.

Post-Synthetic Functionalization

Esterification for Cross-Coupling

The carboxylic acid moiety is often esterified to enhance stability during subsequent reactions:

  • Reagents : Ethanol, N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), 4-dimethylaminopyridine (DMAP).
  • Conditions : DCM, 0°C to RT, 2 h.
  • Outcome : Methyl or ethyl esters facilitate Suzuki-Miyaura couplings or aminations.

Biological Applications

This compound derivatives exhibit improved pharmacokinetics in drug candidates, notably as:

  • Bioisosteres : Replace meta-substituted aryl rings, reducing lipophilicity while maintaining target engagement.
  • Protease Inhibitors : The BCP scaffold enhances metabolic stability in hepatitis C virus NS3/4A protease inhibitors.

Chemical Reactions Analysis

Types of Reactions

3-bromobicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Organic Synthesis

3-Bromobicyclo[1.1.1]pentane-1-carboxylic acid serves as a versatile building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Its unique bicyclic structure allows for various chemical transformations, including:

  • Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols.
  • Reduction Reactions : The carboxylic acid group can be reduced to an alcohol using lithium aluminum hydride.
  • Oxidation Reactions : It can be oxidized to form derivatives like esters or amides.

Research indicates that this compound may act as a gamma-aminobutyric acid (GABA) mimetic in peptides, suggesting potential implications in neurotransmission studies. GABA is crucial for inhibitory neurotransmission in the central nervous system, making this compound relevant for exploring treatments for neurological disorders.

Medicinal Chemistry

The compound's structural features allow it to interact with various biological targets, leading to potential therapeutic applications. Studies have shown that derivatives of this bicyclic structure can modulate neurotransmitter activity, particularly in GABAergic signaling pathways.

Neurotransmission Studies

Research has investigated the ability of compounds derived from this compound to affect neurotransmitter activity. These studies highlight its potential role in developing drugs for neurological conditions.

Analgesic Activity

Comparative studies with benzocaine analogs revealed that substituting the benzene ring with bicyclo[1.1.1]pentane structures altered physicochemical properties such as water solubility and lipophilicity, which are critical for drug efficacy.

Mechanism of Action

The mechanism of action of 3-bromobicyclo[1.1.1]pentane-1-carboxylic acid depends on its specific application. In chemical reactions, the bromine atom and the carboxylic acid group serve as reactive sites for various transformations. The strained bicyclic structure also influences its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Key Properties:

  • Physical State : Colorless to light yellow crystalline solid.
  • Melting Point : 80–90°C.
  • Boiling Point : 180–190°C (predicted).
  • Solubility : Soluble in organic solvents (e.g., ether, alcohol), insoluble in water .
  • Density : ~1.5 g/cm³ .

Comparison with Similar Compounds

The structural and functional diversity of bicyclo[1.1.1]pentane derivatives allows for tailored applications. Below is a comparative analysis of 3-bromobicyclo[1.1.1]pentane-1-carboxylic acid with its analogs:

Halogen-Substituted Derivatives

Compound Name CAS Number Molecular Formula Key Properties/Applications Reference
3-Bromo derivative 156329-70-3 C₆H₉BrO₂ - Bromine enables cross-coupling.
- MP: 80–90°C; used in drug intermediates.
3-Iodo derivative N/A C₆H₉IO₂ - Larger iodine atom enhances reactivity in nucleophilic substitutions.
- Used in carboxamide synthesis (e.g., 2a–2c, 67–90% yields) .
3-Fluoro derivative N/A C₆H₉FO₂ - Fluorine improves metabolic stability.
- Applied in peptide modifications.

Aryl- and Alkyl-Substituted Derivatives

Compound Name CAS Number Molecular Formula Key Properties/Applications Reference
3-(4-Bromophenyl) derivative 1980054-39-4 C₁₂H₁₁BrO₂ - Aromatic substitution enhances π-π stacking.
- Purity: 95%; used in ligand design.
3-Methyl derivative N/A C₇H₁₀O₂ - Methyl group increases hydrophobicity.
- MP: Not reported; used in polymer additives.
3-tert-Butyl derivative N/A C₁₀H₁₆O₂ - Bulky tert-butyl group improves steric hindrance.
- Applied in catalysis.

Functionalized Derivatives

Compound Name CAS Number Molecular Formula Key Properties/Applications Reference
3-Amino derivative N/A C₆H₉NO₂ - Amine group facilitates peptide coupling.
- Incorporated into GABA analogs.
3-Hydroxy derivative N/A C₆H₈O₃ - Hydroxyl group enables esterification.
- Intermediate for prodrug synthesis.
3-Cyano derivative 83249-02-9 C₇H₇NO₂ - Nitrile group aids in click chemistry.
- Used in bioactive molecule synthesis.

Reactivity Trends:

  • Halogens : I > Br > F in nucleophilic substitution due to leaving-group ability.
  • Aryl Groups : Enhance rigidity and binding affinity in receptor-ligand interactions .

Biological Activity

3-Bromobicyclo[1.1.1]pentane-1-carboxylic acid is a unique bicyclic compound characterized by a bromine atom and a carboxylic acid group. Its molecular formula is C₆H₇BrO₂, and it has garnered interest in medicinal chemistry due to its potential biological activities and interactions with various biomolecules. This article reviews the existing literature on the biological activity of this compound, detailing its mechanisms of action, synthesis, and applications in drug development.

The compound's structure contributes to its reactivity, making it a valuable building block in organic synthesis. The synthesis typically involves multi-step organic reactions, including substitution and reduction reactions, which leverage the unique properties of the bromine atom and carboxylic acid group.

Common Reactions

  • Substitution Reactions: The bromine atom can be substituted with nucleophiles such as amines or thiols.
  • Reduction Reactions: The carboxylic acid can be reduced to an alcohol using lithium aluminum hydride (LiAlH₄).
  • Oxidation Reactions: The carboxylic acid can be oxidized to form derivatives like esters or amides.

Biological Activity

Research indicates that this compound may serve as a GABA (gamma-aminobutyric acid) mimetic in peptides, suggesting potential implications in neurotransmission studies. GABA is a major inhibitory neurotransmitter in the central nervous system, and compounds that mimic its action could be significant in treating neurological disorders.

While detailed biochemical pathways affected by this compound are still under investigation, initial studies suggest that it interacts with various biological targets. Its structural features allow it to participate in significant biochemical interactions that could lead to therapeutic applications.

Case Studies and Research Findings

A variety of studies have explored the biological implications of this compound:

  • Neurotransmission Studies: Compounds derived from this bicyclic structure have been investigated for their ability to modulate neurotransmitter activity, particularly in relation to GABAergic signaling pathways.
  • Analgesic Activity: In comparative studies with benzocaine analogs, it was found that substituting the benzene ring with bicyclo[1.1.1]pentane structures altered physicochemical properties such as water solubility and lipophilicity, which are critical for drug efficacy .

Comparative Analysis with Similar Compounds

The following table summarizes some compounds similar to this compound along with their unique features:

Compound NameStructure CharacteristicsUnique Features
3-Carbamoylbicyclo[1.1.1]pentane-1-carboxylic AcidContains an amide group instead of brominePotentially different biological activity due to amide functionality
Methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylateMethyl ester derivativeIncreased lipophilicity may enhance bioavailability
3-Hydroxybicyclo[1.1.1]pentane-2-carboxylic AcidHydroxyl group at position threeMay exhibit different solubility and reactivity patterns

Q & A

Q. What are the common synthetic routes for 3-bromobicyclo[1.1.1]pentane-1-carboxylic acid?

  • Methodological Answer : The synthesis typically begins with bicyclo[1.1.1]pentane-1-carboxylic acid derivatives. One approach involves bromination of the 3-methyl analogue using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ or other halogenated solvents . Photochemical methods, such as UV-induced reactions with [1.1.1]propellane precursors, can also yield bicyclo[1.1.1]pentane scaffolds, followed by functionalization at the 3-position . Purification often employs column chromatography (silica gel, hexane/EtOAc gradients) and recrystallization. Yields vary (30–70%) depending on reaction optimization.

Q. How is the compound characterized to confirm structure and purity?

  • Methodological Answer : Structural confirmation requires a combination of techniques:
  • NMR Spectroscopy : ¹H/¹³C NMR identifies the bicyclic framework and substituents. The deshielded protons on the bridgehead (δ ~2.5–3.5 ppm) and carboxylic acid (δ ~12 ppm) are diagnostic .
  • X-ray Crystallography : Resolves the strained bicyclo[1.1.1]pentane geometry and bromomethyl orientation .
  • HPLC/MS : Verifies purity (>95%) and molecular weight (MW: 205.05 g/mol) .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Methodological Answer : The compound serves as:
  • Bioisostere : Replaces aromatic rings (e.g., phenyl) to enhance metabolic stability and reduce planarity in drug candidates. Its rigid structure mimics steric bulk while improving solubility .
  • Peptide Backbone Modifier : The bromomethyl group enables cross-coupling (e.g., Suzuki reactions) to introduce fluorescent tags or pharmacophores into peptides, creating conformationally restricted analogues .

Advanced Research Questions

Q. How do substituents at the 3-position influence electronic properties and reactivity?

  • Methodological Answer : Substituents modulate acidity and electronic effects via through-space interactions. For example:
Substituent (3-position)pKa (Carboxylic Acid)Reactivity with Nucleophiles
-BrCH₂~3.2High (SN2 displacement)
-NH₂ (ABP)~4.5Low (amide bond formation)
-CF₃~2.8Moderate (electrophilic)
The bromomethyl group (-BrCH₂) lowers pKa via inductive effects, enhancing electrophilicity for nucleophilic substitutions (e.g., amine couplings) .

Q. How can researchers resolve contradictions in bioactivity data across studies involving bicyclo[1.1.1]pentane derivatives?

  • Methodological Answer : Discrepancies often arise from:
  • Stereochemical Variants : Ensure enantiopure synthesis (e.g., chiral HPLC) to isolate active conformers.
  • Assay Conditions : Standardize cell lines (e.g., HEK293 vs. CHO) and buffer pH (affects ionization of the carboxylic acid) .
  • Metabolic Stability : Use liver microsome assays to compare degradation rates of bromomethyl vs. trifluoromethyl derivatives .

Q. What computational methods predict interactions between this compound and biological targets?

  • Methodological Answer :
  • Molecular Docking : Software like AutoDock Vina models binding to target proteins (e.g., GABA receptors). The bicyclic scaffold’s rigidity reduces conformational entropy, improving docking scores .
  • QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with bioactivity. Bromine’s polarizability enhances hydrophobic interactions in binding pockets .

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